molecular formula C10H14N2 B1349852 1,2,3,4-Tetrahydroisoquinolylmethylamine CAS No. 84500-70-9

1,2,3,4-Tetrahydroisoquinolylmethylamine

Cat. No.: B1349852
CAS No.: 84500-70-9
M. Wt: 162.23 g/mol
InChI Key: WZZJAYPARCLIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydroisoquinolylmethylamine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Ring-Chain Tautomerism

One of the foundational studies on tetrahydroisoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinolylmethylamine, focuses on their synthesis and the phenomenon of ring-chain tautomerism. This research highlights the reactivity of 2-aminomethylaniline with 1,3-dicarbonyl compounds, producing a series of 1,2,3,4-tetrahydroquinazoline derivatives. The study illustrates the dependency of enamine-1,2,3,4-tetrahydroquinazoline tautomeric equilibrium on the structure of the dicarbonyl component and the solvent polarity (Zelenin et al., 2004).

Asymmetric Synthesis and Natural Products

Tetrahydroisoquinolines are crucial in synthesizing natural products, predominantly alkaloids, through the asymmetric Pictet–Spengler Reaction. This process involves the acid-mediated condensation of a β-aryl ethylamine with an aldehyde or ketone, followed by ring closure. The significance of tetrahydroisoquinolines in the total synthesis of biologically active natural products, especially alkaloids, is underscored, highlighting their vast applications in medicinal chemistry and drug development (Heravi et al., 2018).

Neuroprotective Properties

Research into 1-methyl-1,2,3,4-tetrahydroisoquinoline, a closely related derivative, has shown potential neuroprotective effects against various dopaminergic neurotoxins, suggesting applications in treating neurological disorders such as Parkinson's disease. These findings indicate that certain tetrahydroisoquinoline derivatives can safeguard neurons from oxidative stress, providing a foundation for developing new therapeutic agents for neurodegenerative diseases (Kotake et al., 2005).

Anticancer Activity

The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents has been explored, with derivatives exhibiting cytotoxicity against various cancer cell lines. This research underscores the potential of tetrahydroisoquinoline derivatives in oncology, offering new avenues for anticancer drug development (Redda et al., 2010).

Catalytic Asymmetric Synthesis

The catalytic asymmetric synthesis of C1-chiral 1,2,3,4-tetrahydroisoquinolines presents innovative approaches to creating bioactive compounds. This research highlights novel catalytic strategies for synthesizing tetrahydroisoquinoline scaffolds, expanding the toolkit available for constructing complex, bioactive molecules (Liu et al., 2015).

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroisoquinolylmethylamine (THIQ) is a member of the isoquinoline alkaloids, a large group of natural products It’s known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It’s known that thiq and its derivatives have a broad spectrum of action in the brain . For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative of THIQ, has gained special interest as a neuroprotectant . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins .

Biochemical Pathways

It’s known that thiq and its derivatives have effects on dopamine metabolism . In particular, 1MeTIQ has been shown to inhibit the formation of 3,4-dihydroxyphenylacetic acid, a major metabolite of dopamine .

Result of Action

It’s known that 1metiq, a derivative of thiq, displays neuroprotective properties . It can interact with the agonistic conformation of dopamine receptors . Moreover, it has been suggested that THIQ may produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered THIQ in high doses .

Action Environment

It’s known that the complex tumor environment, along with the drawbacks of existing drugs, makes cancer a global health problem . THIQ, due to its wide range of pharmacological properties, holds a significant position in medicinal chemistry . It has been suggested that THIQ has great potential in anticancer drug design .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroisoquinolylmethylamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction can lead to the inhibition of MAO, thereby increasing the levels of monoamines such as dopamine and serotonin in the brain . Additionally, this compound can bind to various receptors, influencing neurotransmission and other cellular processes .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the activity of dopamine receptors, affecting neurotransmitter release and uptake . This modulation can lead to changes in gene expression related to neurotransmission and neuroprotection . Furthermore, it has been shown to impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to monoamine oxidase, leading to its inhibition and subsequent increase in monoamine levels . Additionally, this compound can interact with dopamine receptors, modulating their activity and influencing downstream signaling pathways . These interactions can result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells . These effects include prolonged modulation of neurotransmitter levels and receptor activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on mood and behavior, likely due to its impact on monoamine levels . At higher doses, it can lead to adverse effects such as neurotoxicity and behavioral changes . These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, influencing the metabolism of monoamines . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . Additionally, this compound can be metabolized into various derivatives, each with distinct biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . This distribution is crucial for its biological activity, as it allows this compound to reach its target sites within the cell . Additionally, its localization and accumulation in specific tissues can influence its overall effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm and mitochondria . This localization is influenced by targeting signals and post-translational modifications, which direct this compound to specific organelles . The subcellular distribution of this compound can impact its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZJAYPARCLIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.